molecular formula C12H16Cl2N2S B1464047 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1354954-13-4

2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1464047
CAS No.: 1354954-13-4
M. Wt: 291.2 g/mol
InChI Key: YGAJDBVTOJCTFQ-UHFFFAOYSA-N
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Description

2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Biochemical Analysis

Biochemical Properties

2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses and metabolic processes .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . This compound may also affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity and thereby affecting biochemical pathways . Additionally, it may interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, thiazole derivatives have been shown to influence the activity of enzymes involved in carbohydrate and lipid metabolism . This compound may also affect the levels of specific metabolites, thereby altering metabolic homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .

Properties

IUPAC Name

2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.2ClH/c1-9-12(10-5-3-2-4-6-10)14-11(15-9)7-8-13;;/h2-6H,7-8,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAJDBVTOJCTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CCN)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354954-13-4
Record name 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
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2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
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2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
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2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 5
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride

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